molecular formula C16H16FN3O2S B2695419 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-82-9

4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2695419
CAS RN: 868978-82-9
M. Wt: 333.38
InChI Key: DHKNWLOPUODPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as 4F-MIP and belongs to the class of sulfonamide derivatives.

Scientific Research Applications

Electrostatic Activation in SNAr Reactions

4-Fluorobenzenesulfonyl chloride, a compound related to the mentioned chemical, demonstrates an electrostatic activation of SNAr reactivity by sulfonylonio substituents. This activation allows SNAr reactions to be performed under milder conditions, which is significant for the synthesis of benzenesulfonamides, a class of substances with pharmaceutical relevance (Weiss & Pühlhofer, 2001).

Synthesis and Biological Evaluation

A study on the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines, which are structurally similar to the chemical , has shown advancements in Michael addition/intramolecular cyclization reactions. These syntheses have potential implications in the development of novel compounds with biological activities (Jismy et al., 2019).

Fluorescent Probe Development

Research into developing a fluorescent probe for discriminating thiophenols over aliphatic thiols has incorporated a molecule structurally related to 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide. This highlights its potential use in environmental and biological sciences for selective and sensitive detection (Wang et al., 2012).

Corrosion Inhibition Properties

A quantum chemical and molecular dynamic simulation study examined the adsorption and corrosion inhibition properties of piperidine derivatives, similar in structure to the chemical , on iron. These findings are crucial for understanding the corrosion prevention mechanisms of similar compounds (Kaya et al., 2016).

Antimicrobial Activity

Arylazopyrazole pyrimidone clubbed heterocyclic compounds, structurally similar to the mentioned chemical, have been synthesized and evaluated for antimicrobial activity. Such studies provide insights into the antimicrobial potential of related benzenesulfonamide compounds (Sarvaiya et al., 2019).

Herbicidal Sulfonylureas Development

Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas, which include compounds structurally similar to this compound, provides insights into agricultural applications, especially in weed control (Hamprecht et al., 1999).

properties

IUPAC Name

4-fluoro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-23(21,22)15-4-2-13(17)3-5-15/h2-5,7,9-11,18H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKNWLOPUODPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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